N-(2,4-dimethylphenyl)thian-4-amine

Description

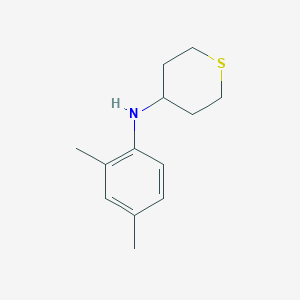

N-(2,4-Dimethylphenyl)thian-4-amine is a sulfur-containing heterocyclic amine derivative featuring a tetrahydrothiopyran (thian) ring with an amine group at the 4-position. The N-substituent is a 2,4-dimethylphenyl group, which confers steric bulk and lipophilicity. This compound is of interest in medicinal chemistry and agrochemical research due to its structural similarity to bioactive molecules.

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)thian-4-amine |

InChI |

InChI=1S/C13H19NS/c1-10-3-4-13(11(2)9-10)14-12-5-7-15-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 |

InChI Key |

HQCLCNGJPFOSPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCSCC2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic reactions that include:

- Formation of the thian heterocyclic ring (a saturated sulfur-containing six-membered ring).

- Attachment of the thian ring to the 2,4-dimethylphenyl amine moiety through an amination reaction.

This synthetic approach is consistent with methods used for related thian derivatives, which often require careful control of reaction conditions to optimize yield and purity.

Stepwise Preparation Details

Although detailed protocols specific to this compound are limited in publicly available literature, the synthesis can be inferred from analogous compounds and general thian-amine preparation methods:

Synthesis of the Thian Ring Precursor

The thian ring (1,4-thiane) is typically synthesized via cyclization reactions involving appropriate sulfur and carbon precursors. Common methods include:- Cyclization of 1,3-dihalopropanes with sodium sulfide.

- Reduction and ring closure steps to form the saturated thian ring.

Preparation of 2,4-Dimethylphenyl Amine

The aromatic amine with methyl substituents at positions 2 and 4 is prepared or sourced commercially. The presence of methyl groups influences the electronic properties and steric environment of the amine, affecting subsequent reactions.Amination Reaction to Form this compound

The key step involves nucleophilic substitution or amination where the amino group of the 2,4-dimethylphenyl amine attacks the thian ring precursor, typically at the 4-position of the thian ring, resulting in the formation of the desired compound.Purification and Characterization

The product is purified by standard organic chemistry techniques such as recrystallization or chromatography. Characterization is performed using spectroscopic methods (NMR, IR, MS) to confirm the structure.

Reagents and Conditions

Reagents:

Common reagents used in the synthesis include bases like potassium carbonate or sodium hydroxide to facilitate amination, solvents such as tetrahydrofuran or dichloromethane, and sometimes reducing agents or oxidants depending on intermediate steps.Reaction Conditions:

The reactions are typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation of sulfur species, at temperatures ranging from 0 °C to reflux conditions depending on the step. Reaction times vary from several hours to overnight to ensure completion.

Comparative Analysis of Preparation Methods

In-Depth Research Findings and Notes

Regioselectivity:

The position of amination on the thian ring (3-amine vs. 4-amine) is critical and can be influenced by reaction conditions and choice of reagents. Control over regioselectivity is essential for obtaining the desired this compound.Reaction Optimization:

Use of inorganic bases such as potassium carbonate has been shown to improve selectivity and conversion rates in related amine-thian syntheses. Reaction temperature and stoichiometry of reagents also play significant roles.Scale-Up Considerations:

Industrial production may involve scaling up these synthetic routes using automated reactors to optimize yield and purity while minimizing byproducts.Structural Confirmation:

Characterization by nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis confirms the successful synthesis and purity of the compound.

Summary Table of Key Data

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C13H19NS |

| Molecular Weight | 221.36 g/mol |

| IUPAC Name | This compound |

| Key Reagents | 2,4-dimethylphenyl amine, thian ring precursor, K2CO3, solvents |

| Typical Reaction Conditions | Inert atmosphere, 0 °C to reflux temperature |

| Purification Methods | Recrystallization, chromatography |

| Yield Range (estimated) | Variable, typically optimized >70% |

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)thian-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)thian-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and binding affinities are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-(2,4-Dimethylphenyl)formamide (DMF)

- Structure : Contains a 2,4-dimethylphenyl group linked to a formamide (-NHC(O)H) moiety.

- Key Differences : The formamide group introduces hydrogen-bonding capacity and polarity, making DMF more hydrophilic (logP ~1.5) compared to the thian-4-amine.

- Applications : Widely used as a solvent and reagent in organic synthesis, whereas the thian-4-amine’s sulfur ring may enhance stability in hydrophobic environments .

4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine

- Structure : Combines a dimethylthiazole ring with a pyrimidin-2-amine group and a trifluoromethylphenyl substituent.

- The molecular weight (350.36 g/mol) is higher than the thian-4-amine (~235 g/mol), affecting pharmacokinetics .

N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

- Structure : Features a partially unsaturated thiazin ring with an ethoxyphenyl substituent.

- Key Differences : The ethoxy group enhances solubility in polar solvents, while the thiazin ring’s conjugation may alter electronic properties compared to the saturated thian ring .

N-(4-Methoxyphenyl)-2,2-dimethyloxan-4-amine

- Structure : Oxygen-containing oxane ring with a methoxyphenyl group.

- Key Differences : The oxane ring’s higher electronegativity (vs. thian’s sulfur) reduces basicity of the amine. The methoxy group (para-substitution) contrasts with the target compound’s dimethyl substitution (ortho/para), influencing steric interactions .

Physicochemical Properties

Biological Activity

N-(2,4-dimethylphenyl)thian-4-amine is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thian-4-amine moiety attached to a 2,4-dimethylphenyl group. The presence of the sulfur atom in the thian ring contributes to its unique chemical properties, making it a subject of interest in both synthetic chemistry and biological research.

Molecular Formula: CHNS

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of various biological pathways:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes, altering cellular functions.

- Receptor Interaction: It may bind to specific receptors, influencing signaling pathways that regulate physiological responses.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity: Studies have shown potential antimicrobial effects against various pathogens.

- Anticancer Properties: Preliminary investigations suggest that the compound may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.

- Anti-inflammatory Effects: There is emerging evidence supporting its role in modulating inflammatory responses.

In Vitro Studies

Recent studies have evaluated the cytotoxicity of this compound against different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC (µM) | Observations |

|---|---|---|

| HeLa | 10.5 | Significant inhibition of proliferation |

| PC3 | 15.8 | Moderate cytotoxicity observed |

| K562 | 12.3 | Induced apoptosis in a dose-dependent manner |

These results indicate that this compound possesses notable anticancer activity, particularly against HeLa cells.

Mechanistic Insights

Further mechanistic studies are necessary to clarify how this compound exerts its biological effects. Initial findings suggest that it may disrupt microtubule dynamics similar to known tubulin inhibitors, which could explain its cytotoxic effects on cancer cells.

Case Studies

A case study involving the use of this compound in animal models demonstrated its efficacy in reducing tumor growth when administered alongside conventional chemotherapy agents. This combination therapy approach highlights the potential for enhancing therapeutic outcomes in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.